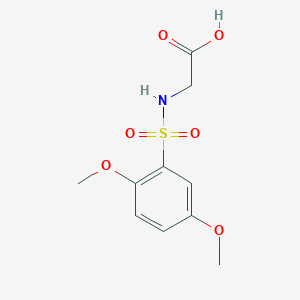![molecular formula C22H20N2O5S B510288 Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate CAS No. 438488-91-6](/img/structure/B510288.png)
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate is a complex organic compound featuring an indole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is characterized by its unique combination of an indole moiety with sulfonamide and ester functionalities, making it a versatile candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Sulfonamide Formation: The indole derivative is then reacted with sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction of the carbonyl group in the indole moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which is known to interact with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate involves its interaction with biological targets through the sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate: Unique due to its specific combination of functional groups.
Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Uniqueness
This compound stands out due to its complex structure, which combines the bioactivity of indole and sulfonamide groups with the versatility of an ester functionality. This makes it a valuable compound for developing new drugs and materials with specific properties.
Propiedades
IUPAC Name |
ethyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-24-18-12-13-19(16-6-5-7-17(20(16)18)21(24)25)30(27,28)23-15-10-8-14(9-11-15)22(26)29-4-2/h5-13,23H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKRPTKOHUIYKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)
![2-{[3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B510207.png)
![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)




![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)


![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)



